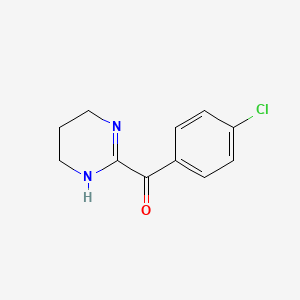
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone is an organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a 4-chlorophenyl group attached to a methanone moiety, which is further connected to a tetrahydropyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with urea and an appropriate ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the tetrahydropyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(pyridin-2-yl)methanone
- (4-Chlorophenyl)(pyridin-3-yl)methanone
- (4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone
Uniqueness
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
CAS No. |
42734-17-8 |
|---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1,4,5,6-tetrahydropyrimidin-2-yl)methanone |
InChI |
InChI=1S/C11H11ClN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h2-5H,1,6-7H2,(H,13,14) |
InChI Key |
JKTNHEYGHIGNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


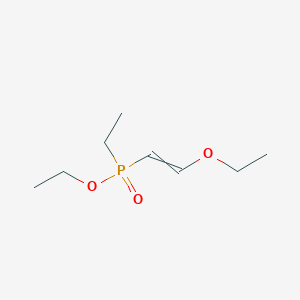
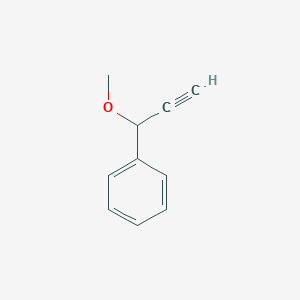

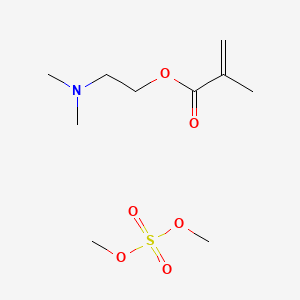




![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
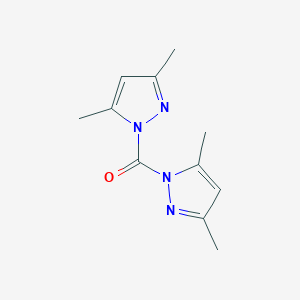
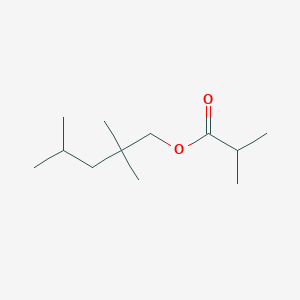
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)

